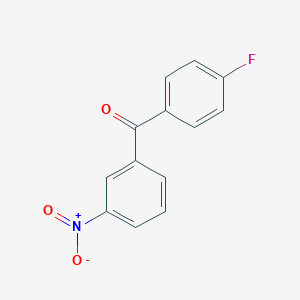

4-Fluoro-3'-nitrobenzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHVHRTYAQSPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440805 | |

| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-53-1 | |

| Record name | (4-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3'-nitrobenzophenone: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-Fluoro-3'-nitrobenzophenone, a versatile synthetic intermediate. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and its applications, particularly in the realm of drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Introduction: A Molecule of Strategic Importance

4-Fluoro-3'-nitrobenzophenone (CAS No. 16574-53-1) is an aromatic ketone distinguished by its unique trifunctional architecture.[1] The molecule incorporates a fluorinated phenyl ring, a ketone bridge, and a nitrated phenyl ring. This specific arrangement of functional groups—an electron-withdrawing nitro group, a versatile ketone carbonyl, and a reactive fluoro substituent—makes it a highly valuable building block in multi-step organic synthesis.

The electronic interplay between these groups dictates its reactivity profile:

-

The nitro group on one ring acts as a powerful electron-withdrawing group, which not only deactivates this ring towards electrophilic substitution but also activates it for nucleophilic aromatic substitution and serves as a precursor to a primary amine.

-

The fluorine atom , positioned on the other ring, is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its high electronegativity also influences the molecule's overall electronic properties, potentially enhancing metabolic stability and binding affinity in medicinal chemistry contexts.[2]

-

The central ketone carbonyl provides a reactive site for nucleophilic addition and can be a target for reduction or other modifications.

This multifaceted reactivity allows for directed and selective chemical transformations, making 4-Fluoro-3'-nitrobenzophenone a strategic starting material for constructing complex molecular scaffolds.[2]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical intermediate. The following section details the key physical properties and expected spectroscopic data for 4-Fluoro-3'-nitrobenzophenone.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 16574-53-1 | [1] |

| Molecular Formula | C₁₃H₈FNO₃ | [1] |

| Molecular Weight | 245.21 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Not widely reported; similar compounds like 4-fluoro-4'-nitrobenzophenone melt at 83-86°C | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | General knowledge |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.2-8.5 ppm). The protons on the nitro-substituted ring will be shifted further downfield due to the strong electron-withdrawing effect of the nitro group. Protons ortho to the fluorine atom will exhibit coupling to ¹⁹F.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (typically >190 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Carbons on the nitrated ring will also be influenced by the nitro group's electronic effects.

2.2.2. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1660-1680 cm⁻¹.

-

N-O Stretch (Nitro Group): Two characteristic strong bands are anticipated: one asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

C-F Stretch: An absorption band in the region of 1100-1250 cm⁻¹ is indicative of the carbon-fluorine bond.

-

C=C Stretch (Aromatic): Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 245. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and cleavage around the carbonyl group, leading to fragments corresponding to the benzoyl and fluorobenzoyl cations.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing aromatic ketones like 4-Fluoro-3'-nitrobenzophenone is the Friedel-Crafts acylation.[7][8] This reaction involves the electrophilic aromatic substitution of an arene (fluorobenzene) with an acylating agent (3-nitrobenzoyl chloride) using a strong Lewis acid catalyst.

Rationale for Experimental Design

The choice of reactants and conditions is critical for a successful and high-yielding synthesis.

-

Reactants: Fluorobenzene is used in excess to serve as both the reactant and the solvent, driving the reaction towards the product and minimizing side reactions. 3-Nitrobenzoyl chloride is the acylating agent.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid catalyst for this transformation.[9] It coordinates with the acyl chloride to generate a highly electrophilic acylium ion, which is the active electrophile that attacks the fluorobenzene ring. A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone, deactivating it as a catalyst.[9]

-

Temperature Control: The initial reaction is performed at low temperature (0-5 °C) to control the exothermic reaction between AlCl₃ and the acyl chloride. The reaction is then allowed to proceed at room temperature to ensure completion.

Step-by-Step Synthesis Protocol

Materials:

-

Fluorobenzene

-

3-Nitrobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5 °C.

-

Arene Addition: Add fluorobenzene (1.5 equivalents) to the reaction mixture dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and 2M HCl. This will hydrolyze the aluminum complexes and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-Fluoro-3'-nitrobenzophenone.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesis.

Chemical Reactivity and Key Transformations

The strategic placement of the fluoro and nitro groups imparts a rich and selective reactivity to the molecule, making it a versatile intermediate.

Caption: Key reactivity pathways of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the benzophenone scaffold is susceptible to displacement by nucleophiles. Although this ring is not activated by the nitro group, the overall electron-withdrawing character of the benzophenone system facilitates this reaction. SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[10] Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate complex.[10]

Protocol: Synthesis of an Amine Derivative via SNAr This protocol describes the reaction with a generic primary amine.

-

Setup: In a sealable reaction vessel, dissolve 4-Fluoro-3'-nitrobenzophenone (1.0 equivalent) and the desired primary amine (1.2-1.5 equivalents) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents) to act as a scavenger for the HF generated during the reaction.

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is one of the most valuable transformations of this molecule, opening pathways to a wide array of derivatives.[11] This conversion is typically achieved using metal-acid systems or catalytic hydrogenation.[12][13][14]

Causality in Reagent Choice:

-

Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for reducing aromatic nitro groups in the presence of other reducible functionalities like ketones.[15] It operates under acidic conditions.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, it can sometimes lead to the reduction of the ketone as well, or cause dehalogenation, so reaction conditions must be carefully controlled.[13] For selectivity, metal-acid systems are often preferred in a laboratory setting.[16]

Protocol: Reduction using Tin(II) Chloride

-

Setup: In a round-bottom flask, suspend 4-Fluoro-3'-nitrobenzophenone (1.0 equivalent) in ethanol.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the suspension.

-

Reaction: Add concentrated hydrochloric acid (HCl) dropwise and heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring.

-

Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9). This will precipitate tin salts.

-

Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3'-Amino-4-fluorobenzophenone. This can be further purified if necessary.

Applications in Drug Discovery and Beyond

The true value of 4-Fluoro-3'-nitrobenzophenone lies in its application as a versatile scaffold for synthesizing complex, high-value molecules.

-

Medicinal Chemistry: The 3-aminobenzophenone core, readily accessible from 4-Fluoro-3'-nitrobenzophenone, is a "privileged structure" found in numerous biologically active compounds. The presence of the fluorine atom can enhance pharmacokinetic properties like metabolic stability and membrane permeability. This scaffold is a key component in the synthesis of inhibitors for various enzymes, including kinases, which are critical targets in oncology research.[17][18]

-

Materials Science: Aromatic ketones are used in the synthesis of high-performance polymers like Polyetheretherketone (PEEK). The functional handles on 4-Fluoro-3'-nitrobenzophenone allow for its incorporation into novel polymer backbones or as a precursor for specialized monomers, potentially leading to materials with unique thermal or optical properties.

Safety and Handling

As a laboratory chemical, 4-Fluoro-3'-nitrobenzophenone and its related compounds must be handled with appropriate care.[19][20][21][22]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[23]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[23]

-

References

-

PubChem. (n.d.). 4-Fluoro-3-nitrophenol. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.

-

YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-fluoro-4'-nitrobenzophenone. Retrieved from [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]

-

Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. Retrieved from [Link]

-

ScienceOpen. (2025). Drug Repurposing Patent Applications April–June 2025. Retrieved from [Link]

Sources

- 1. 4-FLUORO-3-NITROBENZOPHENONE [16574-53-1] | King-Pharm [king-pharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 傅-克酰基化反应 [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Amino-3-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ossila.com [ossila.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. chemicalds.com [chemicalds.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3'-nitrobenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3'-nitrobenzophenone, a valuable benzophenone derivative. Benzophenones are core structural motifs in numerous pharmaceuticals and photoinitiators.[1] This document details the prevalent synthetic methodologies, with a focus on the scientifically robust Friedel-Crafts acylation. It offers a field-proven, step-by-step protocol for its synthesis and subsequent purification. Furthermore, this guide establishes a self-validating framework by thoroughly outlining the analytical techniques required to confirm the compound's identity, purity, and structural integrity, including NMR, IR, and Mass Spectrometry. The content herein is designed to equip researchers and drug development professionals with the necessary expertise to confidently synthesize and validate this key chemical intermediate for their research and development pipelines.

Introduction: The Significance of 4-Fluoro-3'-nitrobenzophenone

4-Fluoro-3'-nitrobenzophenone is an unsymmetrical diaryl ketone featuring a fluorine atom on one phenyl ring and a nitro group on the other. This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the unique properties of the fluorine atom provide multiple avenues for further chemical modification.

Substituted benzophenones are critical building blocks in medicinal chemistry, forming the scaffold for a wide range of biologically active molecules.[2][3] The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in modern drug design. The nitro group, while also influencing electronic properties, serves as a synthetic handle that can be readily reduced to an amine, opening pathways to a vast array of derivatives such as amides, sulfonamides, and ureas.[4] This guide provides the foundational knowledge for the reliable synthesis and rigorous characterization of this important compound.

Core Synthesis Methodologies

The formation of the central ketone C-C bond in benzophenones can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Friedel-Crafts Acylation

This is a classic and highly effective method for forming aryl ketones. The reaction proceeds via an electrophilic aromatic substitution where an aromatic ring (in this case, fluorobenzene) is acylated by an acyl halide (3-nitrobenzoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]

Mechanism Insight: The primary role of the AlCl₃ catalyst is to activate the acyl chloride. It coordinates to the carbonyl oxygen and abstracts the chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para- director; thus, the primary product formed is the para-substituted isomer, 4-Fluoro-3'-nitrobenzophenone. The deactivating effect of the newly introduced acyl group prevents further acylation of the product.[6] This method is often preferred for its high yields and use of readily available starting materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds.[2] This palladium-catalyzed reaction can be adapted to synthesize benzophenones by coupling an arylboronic acid with an aryl halide.[1][3] For this target molecule, one could envision coupling 4-fluorophenylboronic acid with 3-nitrobenzoyl chloride or 3-nitrophenylboronic acid with 4-fluorobenzoyl chloride.

Causality Behind the Choice: Suzuki couplings are renowned for their exceptional functional group tolerance, often proceeding under milder conditions than Friedel-Crafts reactions.[7] This can be advantageous when working with sensitive substrates. However, they require a palladium catalyst and a suitable base, and the synthesis of the necessary boronic acid precursors adds steps to the overall sequence.[3] While highly effective, for the specific synthesis of 4-Fluoro-3'-nitrobenzophenone, the directness of the Friedel-Crafts acylation often makes it the more efficient choice.

Recommended Synthesis Workflow: Friedel-Crafts Acylation

The following diagram outlines the key stages of the recommended synthesis protocol, from initial reaction setup to the isolation of the purified final product.

Caption: Experimental workflow for the synthesis of 4-Fluoro-3'-nitrobenzophenone.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-Fluoro-3'-nitrobenzophenone via Friedel-Crafts acylation.

Materials:

-

3-Nitrobenzoyl chloride (1.0 eq)

-

Fluorobenzene (3.0 eq, serves as reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate/Hexane for recrystallization/chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Solvent Addition: Add fluorobenzene (3.0 eq) to the flask. If desired, anhydrous DCM can be used as a co-solvent. Cool the mixture to 0°C in an ice bath.

-

Substrate Addition: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in a small amount of fluorobenzene or anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and very carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with caution in a fume hood.

-

Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford the pure 4-Fluoro-3'-nitrobenzophenone.[8]

Characterization and Data Validation

Rigorous characterization is essential to confirm the synthesis of the correct molecule and to assess its purity. The data obtained from the following techniques serves as a self-validating system for the synthetic protocol.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₃H₈FNO₃ |

| Molecular Weight | 245.21 g/mol [8] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approx. 87-89 °C[9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.6 (s, 1H), ~8.4 (d, 1H), ~8.1 (d, 2H), ~7.7 (t, 1H), ~7.2 (t, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~194, ~165 (d, ¹JCF), ~148, ~143, ~137, ~133 (d), ~130, ~129, ~127, ~116 (d, ²JCF) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~1660 (C=O), ~1530 & ~1350 (NO₂), ~1230 (C-F) |

| Mass Spec. (EI) | m/z: 245 (M⁺), 149, 123, 95 |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons. The aromatic protons on the nitro-substituted ring will appear further downfield due to the electron-withdrawing effect of the nitro and carbonyl groups. A singlet or triplet-like signal around 8.6 ppm would correspond to the proton between the nitro and carbonyl groups. The protons on the fluoro-substituted ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms.[10] The carbonyl carbon (C=O) will appear significantly downfield, around 194 ppm. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz), providing definitive evidence of its presence. Other carbons on the fluorinated ring will also show smaller C-F couplings.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band around 1660 cm⁻¹ is characteristic of the aryl ketone carbonyl stretch. Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) are definitive for the nitro group (N-O) stretches. A band in the region of 1230 cm⁻¹ indicates the C-F bond stretch.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak at m/z = 245, corresponding to the molecular weight of the compound.[12] Key fragmentation patterns would include the loss of the nitro group and cleavage at the carbonyl group, leading to fragments like the 4-fluorobenzoyl cation (m/z = 123) and the 3-nitrophenyl cation.

Conclusion

This guide has detailed a reliable and well-established pathway for the synthesis of 4-Fluoro-3'-nitrobenzophenone via Friedel-Crafts acylation. The causality behind the choice of reaction conditions and the mechanism has been explained to provide a deeper understanding for the practicing scientist. By following the outlined experimental protocol and leveraging the comprehensive characterization data, researchers can confidently produce and validate this key chemical intermediate. The robust nature of this self-validating synthesis and characterization workflow ensures the high quality and purity of the final compound, making it suitable for demanding applications in pharmaceutical research and drug development.

References

- Jadhav, S., Rashinkar, G., Salunkhe, R., & Kumbhar, A. (2017). A general and efficient protocol for the synthesis of dissymmetric ketones by Suzuki-Miyaura cross-coupling of acyl chlorides and arylboronic acids. Tetrahedron Letters, 58(33), 3201-3204. [Source: chemicalbook.com]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.

- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.

- ChemicalBook. (n.d.). 4-Amino-3-nitrobenzophenone synthesis.

- dos Santos, F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Source: mdpi.com]

- Abreu do Amaral e Silva, N., & de Luna Martins, D. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Sciforum. [Source: sciforum.net]

- PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Source: pubchem.ncbi.nlm.nih.gov]

- Abreu do Amaral e Silva, N., & de Luna Martins, D. (2025). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate.

- BenchChem. (2025). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile.

- Razzaghi-Asl, N. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Source: ncbi.nlm.nih.gov]

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300. [Source: onlinelibrary.wiley.com]

- SpectraBase. (n.d.). 4-fluoro-4'-nitrobenzophenone [13C NMR]. [Source: spectrabase.com]

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzaldehyde 97%. [Source: sigmaaldrich.com]

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- BLDpharm. (n.d.). 760192-96-9|4-Fluoro-3-methyl-4'-nitrobenzophenone. [Source: bldpharm.com]

- Google Patents. (2020). WO 2020/164218 A1.

- BTEC Applied Science Level 3 - Unit 19 Assignment 2. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Source: youtube.com]

- NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. NIST WebBook. [Source: webbook.nist.gov]

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum. [Source: chemicalbook.com]

- PubChemLite. (n.d.). 4-fluoro-4'-nitrobenzophenone (C13H8FNO3). [Source: pubchemlite.org]

- Organic Chemistry Portal. (n.d.).

- ChemicalBook. (n.d.). 527744-61-2(3-FLUORO-4'-NITROBENZOPHENONE) Product Description. [Source: chemicalbook.com]

- Ossila. (n.d.). 4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1. [Source: ossila.com]

- PubChem. (n.d.). Fluoro-3,4-dihydroxy-5-nitrobenzophenone. National Center for Biotechnology Information. [Source: pubchem.ncbi.nlm.nih.gov]

- Apollo Scientific. (n.d.). 2195-47-3 Cas No. | 4-Fluoro-4'-nitrobenzophenone. [Source: apolloscientific.co.uk]

- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.

- BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).

- BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

- The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Source: rsc.org]

- ChemicalBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid(453-71-4) 13C NMR spectrum. [Source: chemicalbook.com]

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoro-3-nitrobenzonitrile | 1009-35-4. [Source: tcichemicals.com]

- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

- Wikipedia. (n.d.). 4-Fluoronitrobenzene. [Source: en.wikipedia.org]

- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 9. 2195-47-3 Cas No. | 4-Fluoro-4'-nitrobenzophenone | Apollo [store.apolloscientific.co.uk]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. PubChemLite - 4-fluoro-4'-nitrobenzophenone (C13H8FNO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 4-Fluoro-3'-nitrobenzophenone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-Fluoro-3'-nitrobenzophenone, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. We will cover its fundamental chemical and physical properties, present a detailed, field-proven synthesis protocol, and discuss the analytical methodologies required for its structural validation and purity assessment. The core of this guide focuses on the strategic application of this molecule in drug discovery, particularly as a versatile building block for complex heterocyclic scaffolds. Safety protocols for handling and storage are also detailed to ensure best laboratory practices. This document is intended for researchers, chemists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

4-Fluoro-3'-nitrobenzophenone is a disubstituted benzophenone derivative. The presence of a fluorine atom and a nitro group on separate phenyl rings imparts unique reactivity, making it a valuable precursor in medicinal chemistry.

-

Compound Name: 4-Fluoro-3'-nitrobenzophenone

-

Synonym: (4-Fluorophenyl)(3-nitrophenyl)methanone

-

CAS Number: 16574-53-1 [1]

-

Molecular Formula: C₁₃H₈FNO₃[1]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Weight | 245.21 g/mol | [2][3] |

| Appearance | Solid (predicted) | General Knowledge |

| XLogP3 (Computed) | 3.1 | [4] |

| Monoisotopic Mass | 245.04883 Da | [4] |

Synthesis of 4-Fluoro-3'-nitrobenzophenone

The synthesis of unsymmetrical benzophenones like 4-Fluoro-3'-nitrobenzophenone is efficiently achieved through cross-coupling reactions. A robust and widely applicable method is the Suzuki coupling, which involves the reaction of an arylboronic acid with an acyl halide, catalyzed by a palladium complex. This approach offers high yields and functional group tolerance.

Causality of Experimental Design:

The choice of a Suzuki coupling is deliberate. It avoids the harsh conditions of traditional Friedel-Crafts acylation, which can be problematic with deactivated rings (such as the one bearing the nitro group) and can lead to undesired side reactions or poor regioselectivity. The use of a toluene/water biphasic system with a base like NaOH facilitates the catalytic cycle and product isolation.

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the synthesis starting from 4-fluorobenzoyl chloride and 3-nitrophenylboronic acid.

Materials:

-

4-Fluorobenzoyl chloride

-

3-Nitrophenylboronic acid

-

Sodium Hydroxide (NaOH)

-

Toluene

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Silica Gel for column chromatography

-

Eluent: n-hexane/ethyl acetate mixture

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-nitrophenylboronic acid (1.0 mmol), NaOH (4.0 mmol), and the palladium catalyst (0.02-0.05 mmol).

-

Solvent Addition: Add 5.0 mL of toluene to the flask.

-

Reactant Addition: Add 4-fluorobenzoyl chloride (1.0 mmol) to the mixture.

-

Reaction Conditions: Immerse the flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.[2]

-

Work-up: Once the reaction is complete, cool the flask to room temperature and add 10.0 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using an n-hexane/ethyl acetate gradient (e.g., 9:1) to yield the pure 4-Fluoro-3'-nitrobenzophenone.[2]

Synthesis and Purification Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Application of the compound in a hypothetical drug synthesis pathway.

Safety, Handling, and Storage

Proper handling of 4-Fluoro-3'-nitrobenzophenone is essential for laboratory safety. The safety protocols for related nitro- and fluoro-aromatic compounds provide a strong basis for its handling.

Hazard Identification

Based on structurally similar compounds, 4-Fluoro-3'-nitrobenzophenone should be handled as a substance with the following potential hazards:

-

H319: Causes serious eye irritation. [5]* H315: Causes skin irritation. [6]* H335: May cause respiratory irritation. [6]* H302: Harmful if swallowed. [7]

Precautionary Measures & PPE

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. [5]* P280: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield. [5]* P264: Wash hands and any exposed skin thoroughly after handling. [5][6]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. [5] * Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [5] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. * Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly sealed and store away from incompatible materials such as strong oxidizing agents. [5][6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-3'-nitrobenzophenone (CAS: 16574-53-1) is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its predictable reactivity, facilitated by the fluoro and nitro functional groups, allows for its efficient incorporation into complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and critical role in the development of potential therapeutic agents. Adherence to the outlined safety protocols is paramount to ensure its responsible and effective use in the laboratory.

References

- Apollo Scientific. (2023, July 7). 4-Fluoro-4'-nitrobenzophenone Safety Data Sheet.

- ChemicalBook. 4-FLUORO-4'-NITROBENZOPHENONE synthesis.

- King-Pharm. 4-FLUORO-3-NITROBENZOPHENONE [16574-53-1].

- BLDpharm. 760192-96-9 | 4-Fluoro-3-methyl-4'-nitrobenzophenone.

- Apollo Scientific. 2195-47-3 Cas No. | 4-Fluoro-4'-nitrobenzophenone.

- ChemicalBook. 4-Amino-3-nitrobenzophenone synthesis.

- Sigma-Aldrich. 4-Fluoro-4'-nitrobenzophenone | 2195-47-3.

- ChemicalBook. 527744-61-2(3-FLUORO-4'-NITROBENZOPHENONE) Product Description.

- Tokyo Chemical Industry. 4-Fluoro-3-nitrobenzonitrile | 1009-35-4.

- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzoic acid.

- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid.

- BenchChem. Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.

- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile.

- BenchChem. (2025, December). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

- Sigma-Aldrich. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4.

- Sigma-Aldrich. 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2.

- National Institutes of Health. 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861.

- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- PubChemLite. 4-fluoro-4'-nitrobenzophenone (C13H8FNO3).

- Ossila. 4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1.

- National Institutes of Health. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987.

Sources

- 1. 4-FLUORO-3-NITROBENZOPHENONE [16574-53-1] | King-Pharm [king-pharm.com]

- 2. 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. 527744-61-2 CAS MSDS (3-FLUORO-4'-NITROBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PubChemLite - 4-fluoro-4'-nitrobenzophenone (C13H8FNO3) [pubchemlite.lcsb.uni.lu]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3'-nitrobenzophenone and its Isomers

Introduction

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials. Their utility is largely dictated by the nature and position of substituents on the phenyl rings, which modulate their electronic, steric, and pharmacokinetic properties. Among these, 4-Fluoro-3'-nitrobenzophenone presents a unique combination of an electron-withdrawing nitro group and a halogen, making it a valuable intermediate in organic synthesis.

The precise structural elucidation of such molecules is paramount to ensuring their purity, predicting their reactivity, and understanding their biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. This guide provides an in-depth technical overview of the spectroscopic characterization of 4-Fluoro-3'-nitrobenzophenone.

Due to a notable scarcity of published experimental data for 4-Fluoro-3'-nitrobenzophenone (CAS 16574-53-1), this guide will provide a comprehensive spectroscopic analysis of its closely related and well-documented isomer, 4-Fluoro-4'-nitrobenzophenone (CAS 2195-47-3) . This comparative approach will not only offer a detailed examination of a representative fluorinated nitrobenzophenone but also provide expert insights into how the isomeric positioning of the nitro group influences the spectral data.

Molecular Structure and Isomeric Considerations

The isomeric placement of the nitro group on the benzoyl moiety significantly impacts the electronic environment of the entire molecule, leading to distinct spectroscopic signatures.

Caption: Molecular structures of 4-Fluoro-3'-nitrobenzophenone and its 4'-nitro isomer.

Synthesis of Substituted Benzophenones: The Friedel-Crafts Acylation

The most common and versatile method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Experimental Protocol: A General Approach

The synthesis of 4-Fluoro-3'-nitrobenzophenone would typically involve the Friedel-Crafts acylation of fluorobenzene with 3-nitrobenzoyl chloride.

Caption: A generalized workflow for the synthesis of 4-Fluoro-3'-nitrobenzophenone via Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Reaction Setup: Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

-

Acylium Ion Formation: 3-Nitrobenzoyl chloride is added portion-wise to the stirred suspension. The Lewis acid coordinates to the acyl chloride, facilitating the formation of the electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: Fluorobenzene is then added dropwise to the reaction mixture. The electron-rich fluorobenzene ring attacks the acylium ion, leading to the formation of the benzophenone core. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Quenching and Work-up: The reaction mixture is cautiously poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and quench the reaction.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure 4-Fluoro-3'-nitrobenzophenone.

Spectroscopic Analysis of 4-Fluoro-4'-nitrobenzophenone

The following sections detail the expected spectroscopic data for the 4'-nitro isomer, which serves as our primary analytical example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides additional, highly sensitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Fluoro-4'-nitrobenzophenone is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The symmetry of the 4,4'-disubstituted pattern simplifies the spectrum compared to what would be expected for the 3'-nitro isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon signal is typically found significantly downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is influenced by its electronic environment.

| Parameter | 4-Fluoro-4'-nitrobenzophenone |

| Molecular Formula | C₁₃H₈FNO₃ |

| Molecular Weight | 245.21 g/mol [3] |

| Melting Point | 87-89 °C[4] |

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2', H-6' | ~8.35 | d | ~8.8 | Protons ortho to NO₂ |

| H-3', H-5' | ~7.90 | d | ~8.8 | Protons meta to NO₂ |

| H-2, H-6 | ~7.80 | dd | ~8.8, 5.4 | Protons ortho to C=O |

| H-3, H-5 | ~7.25 | t | ~8.8 | Protons meta to C=O |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | ~194 | C=O |

| C-4' | ~150 | C-NO₂ |

| C-1' | ~143 | Quaternary C |

| C-1 | Quaternary C | |

| C-2, C-6 | CH | |

| C-2', C-6' | ~130 | CH |

| C-3', C-5' | ~124 | CH |

| C-3, C-5 | CH | |

| C-4 | C-F |

Note: Predicted NMR data is based on typical chemical shifts for substituted benzophenones and may vary depending on the solvent and spectrometer frequency.

Comparative Analysis: 3'-Nitro vs. 4'-Nitro Isomer

The change in the position of the nitro group from the 4'- to the 3'-position would significantly alter the NMR spectra:

-

¹H NMR: The symmetry of the nitro-substituted ring would be broken. This would result in four distinct signals for the protons on this ring, each with its own multiplicity (likely a doublet, a triplet, a doublet of doublets, and a singlet-like signal for the proton between the two substituents). The chemical shifts would also be different due to the varying electronic effects of the nitro group at the meta position.

-

¹³C NMR: Similarly, the loss of symmetry would lead to more signals in the ¹³C NMR spectrum for the nitro-substituted ring.

-

¹⁹F NMR: The chemical shift of the fluorine atom would likely experience a smaller change, as it is on the other phenyl ring. However, subtle long-range electronic effects could still cause a minor shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a substituted benzophenone is dominated by a strong absorption band for the carbonyl (C=O) group.

Key IR Absorptions for 4-Fluoro-4'-nitrobenzophenone:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium-Weak |

| ~1660 | Carbonyl (C=O) stretch | Strong |

| ~1600, ~1480 | Aromatic C=C stretch | Medium |

| ~1520, ~1345 | Asymmetric & Symmetric NO₂ stretch | Strong |

| ~1220 | C-F stretch | Strong |

The position of the carbonyl stretching frequency is sensitive to the electronic nature of the substituents on the phenyl rings. Electron-withdrawing groups, like the nitro group, tend to slightly increase the C=O bond order and shift the absorption to a higher wavenumber, but conjugation with the aromatic ring lowers it. For aromatic ketones, this peak is typically observed in the 1685-1660 cm⁻¹ range.

Comparative Analysis: 3'-Nitro vs. 4'-Nitro Isomer

The position of the nitro group is unlikely to cause a dramatic shift in the major IR absorption bands (C=O, NO₂, C-F) between the two isomers. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) would be expected due to the different overall molecular symmetry and dipole moment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation.

Caption: A plausible mass fragmentation pathway for 4-Fluoro-4'-nitrobenzophenone under electron ionization.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺˙): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (245.05).

-

Key Fragments: The primary fragmentation pathway for benzophenones is the cleavage of the bonds between the carbonyl group and the phenyl rings. This would lead to the formation of characteristic acylium ions:

-

[FC₆H₄CO]⁺: A fragment at m/z 123, corresponding to the fluorobenzoyl cation.

-

[O₂NC₆H₄CO]⁺: A fragment at m/z 150, corresponding to the nitrobenzoyl cation.

-

-

Further Fragmentation: These acylium ions can further lose a molecule of carbon monoxide (CO) to give the corresponding phenyl cations:

-

[FC₆H₄]⁺: A fragment at m/z 95.

-

[O₂NC₆H₄]⁺: A fragment at m/z 122.

-

Comparative Analysis: 3'-Nitro vs. 4'-Nitro Isomer

The mass spectra of the 3'-nitro and 4'-nitro isomers are expected to be very similar. Both would show a molecular ion peak at m/z 245 and the same major fragment ions (m/z 150, 123, 122, and 95). The relative intensities of these fragment ions might differ slightly due to potential differences in the stability of the intermediate radical cations, but distinguishing the isomers based on their EI mass spectra alone would be challenging without high-resolution measurements and careful analysis of the fragmentation patterns.

Conclusion

The spectroscopic characterization of substituted benzophenones like 4-Fluoro-3'-nitrobenzophenone is essential for confirming their structure and purity. While experimental data for this specific isomer is not widely available, a detailed analysis of its 4'-nitro isomer provides a solid foundation for understanding the expected spectroscopic features. The principles of NMR, IR, and MS, combined with a comparative approach, allow for a confident, albeit predictive, structural elucidation. The synthetic and analytical workflows described in this guide provide a framework for researchers working with this important class of compounds, emphasizing the synergy between organic synthesis and spectroscopic analysis in modern drug discovery and materials science.

References

- (Reference for the importance of substituted benzophenones - to be added

- (Reference for the use of spectroscopic techniques in drug development - to be added

- (Reference for the synthesis of 4-Fluoro-4'-nitrobenzophenone or a similar compound - to be added

- (Reference for NMR data of substituted benzophenones - to be added

- (Reference for IR data of aromatic ketones - to be added

-

PubChem. 4-fluoro-4'-nitrobenzophenone. [Link]

- (Reference for MS data of nitroaromatic compounds - to be added

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

- (Reference for ¹⁹F NMR spectroscopy - to be added

-

Wikipedia. Friedel–Crafts reaction. [Link]

- (Reference for general NMR principles - to be added

- (Reference for general IR principles - to be added

- (Reference for general MS principles - to be added

- (Reference for a specific synthetic protocol if found - to be added)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

Sources

4-Fluoro-3'-nitrobenzophenone molecular structure and formula

An In-Depth Technical Guide to 4-Fluoro-3'-nitrobenzophenone

Executive Summary

4-Fluoro-3'-nitrobenzophenone is a polysubstituted aromatic ketone that serves as a highly versatile intermediate in advanced organic synthesis. Its molecular architecture, featuring a fluorinated phenyl ring, a nitrated phenyl ring, and a central carbonyl bridge, provides three distinct points for chemical modification. This trifecta of functional groups, each with unique electronic properties and reactivity profiles, makes the compound a valuable building block for complex molecular targets. This guide provides a comprehensive technical overview of 4-Fluoro-3'-nitrobenzophenone, detailing its molecular structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its strategic applications in medicinal chemistry and drug discovery. The strategic positioning of the fluoro and nitro groups allows for selective and sequential reactions, a critical advantage for researchers developing novel pharmaceutical agents and functional materials.

Molecular Identity and Physicochemical Properties

Chemical Structure and Formula

The structural identity of 4-Fluoro-3'-nitrobenzophenone is defined by a benzophenone core. One phenyl ring is substituted with a fluorine atom at the para-position (position 4), and the second phenyl ring is substituted with a nitro group at the meta-position (position 3'). This specific arrangement is crucial for its reactivity and subsequent applications.

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="0,3!"]; O1 [label="O", pos="0,4!"]; C8 [label="C", pos="2.6,1.5!"]; C9 [label="C", pos="3.9,0.75!"]; C10 [label="C", pos="5.2,1.5!"]; C11 [label="C", pos="5.2,3!"]; C12 [label="C", pos="3.9,3.75!"]; C13 [label="C", pos="2.6,3!"]; F1 [label="F", pos="0,-2.5!"]; N1 [label="N", pos="2.6,4.5!"]; O2 [label="O", pos="1.8,5.25!"]; O3 [label="O", pos="3.4,5.25!"];

// Define edges for bonds edge [len=1.0]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C4 -- F1; C13 -- N1; N1 -- O2 [label="+"]; N1 -- O3 [label=" O-"];

// Aromatic rings (implied by alternating single/double bonds if drawn manually, but this is a simple representation) } A 2D representation of 4-Fluoro-3'-nitrobenzophenone.

Nomenclature and Identifiers

-

Systematic IUPAC Name : (4-Fluorophenyl)(3-nitrophenyl)methanone

-

Common Names : 4-Fluoro-3'-nitrobenzophenone

-

CAS Number : 16574-53-1[1]

-

Molecular Formula : C₁₃H₈FNO₃[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 245.21 g/mol | Calculated |

| Appearance | White to light yellow crystalline solid | Typical for this class |

| Boiling Point | ~419.2 °C at 760 mmHg (Predicted) | [2] (Analogy) |

| Purity | ≥96% | [3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | General chemical principles |

Spectroscopic and Analytical Characterization

Rationale for Analysis: A combination of spectroscopic techniques is essential to unambiguously confirm the identity and purity of the synthesized molecule. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.2-8.6 ppm). The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, further splitting the signals. Protons ortho to the strongly electron-withdrawing nitro group on the other ring are expected to be the most downfield shifted.

-

¹³C NMR: The carbon spectrum will display 13 distinct signals for the aromatic carbons and the carbonyl carbon. The carbonyl carbon (C=O) typically appears significantly downfield (~195 ppm)[4]. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a characteristic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of the key functional groups. The spectrum is dominated by strong absorptions characteristic of the carbonyl and nitro groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of hydrogens on aromatic rings. |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong, sharp peak indicative of the ketone functional group. |

| Nitro (N-O) Stretch | 1550 - 1515 (asymmetric) & 1360 - 1335 (symmetric) | Two strong, characteristic bands confirming the nitro group. |

| Carbon-Fluorine (C-F) Stretch | 1250 - 1120 | A strong band indicating the C-F bond. |

| Aromatic C=C Bending | 1600 - 1450 | Multiple bands confirming the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 4-Fluoro-3'-nitrobenzophenone (C₁₃H₈FNO₃), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass of 245.0488.

Synthesis and Purification

Strategic Approach: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. For the synthesis of 4-Fluoro-3'-nitrobenzophenone, the logical approach is the reaction of fluorobenzene with 3-nitrobenzoyl chloride.

Causality of Experimental Choices:

-

Reactants: Fluorobenzene is chosen as the nucleophile because the fluorine atom is an ortho-, para- director, guiding the acylation to the desired position 4. 3-Nitrobenzoyl chloride is the electrophile.

-

Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the acyl chloride, generating a highly reactive acylium ion, which is the key electrophile that attacks the fluorobenzene ring.

-

Solvent: A non-reactive, inert solvent like dichloromethane (DCM) is used to dissolve the reactants and facilitate the reaction without participating in it.

Detailed Experimental Protocol for Synthesis

-

Step 1: Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Step 2: Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

-

Step 3: Aromatic Substrate Addition: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Step 4: Reaction Quench: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Step 5: Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Step 6: Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Step 7: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product is typically purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from unreacted starting materials and byproducts.

Diagram: Synthesis and Purification Workflow

Chemical Reactivity and Synthetic Utility

The true value of 4-Fluoro-3'-nitrobenzophenone lies in its capacity as a versatile synthetic intermediate, driven by the distinct reactivity of its functional groups.

The Interplay of Functional Groups

The electron-withdrawing nature of the nitro group and the carbonyl group deactivates their respective phenyl rings towards further electrophilic substitution. Conversely, these groups activate the rings towards nucleophilic aromatic substitution (SNAr), although the positions are not always favorable. The most significant utility comes from treating each functional group as an independent reactive site for targeted transformations.

Key Transformations

-

Reduction of the Nitro Group: The nitro group is readily and selectively reduced to an amine (aniline) functionality. This is a cornerstone transformation in medicinal chemistry, as the resulting 3'-amino-4-fluorobenzophenone is a precursor to a vast array of heterocycles, amides, and ureas.

-

Common Reagents: Tin(II) chloride (SnCl₂) in HCl, catalytic hydrogenation (H₂ over Pd/C), or iron powder in acetic acid.

-

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is a good leaving group for SNAr, its reactivity is modest in this compound as it is not activated by an ortho or para nitro group. However, under forcing conditions, it can be displaced by strong nucleophiles. More commonly, related isomers with ortho/para activation are used for this purpose.

-

Applications in Medicinal Chemistry: The benzophenone scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[5]. By using 4-Fluoro-3'-nitrobenzophenone as a starting material, chemists can rapidly generate libraries of novel compounds. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[6].

Diagram: Key Reaction Pathways

Safety and Handling

As with all nitroaromatic compounds, 4-Fluoro-3'-nitrobenzophenone should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.

Conclusion

4-Fluoro-3'-nitrobenzophenone is a synthetically valuable building block whose utility is derived from its unique combination of reactive sites. The ability to perform selective chemistry, particularly the reduction of the nitro group, makes it an important precursor for generating diverse molecular scaffolds. Its application in the synthesis of fluorinated benzophenone derivatives positions it as a key intermediate for researchers in drug discovery and materials science, enabling the development of next-generation compounds with enhanced properties.

References

-

ChemBK. Methanone,(4-chloro-3-nitrophenyl) (4-fluorophenyl)-. ChemBK. Available from: [Link]

-

PubChem. 4-Fluoro-3-nitrobenzotrifluoride. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Available from: [Link]

-

PubChem. 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

PubChem. 4-Fluoro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. 4-FLUORO-3'-NITROBENZOPHENONE, CasNo.16574-53-1. LookChem. Available from: [Link]

-

NIST. 4-Fluoro-3-nitrobenzoic acid. NIST WebBook. Available from: [Link]

-

PubChemLite. 4-fluoro-4'-nitrobenzophenone (C13H8FNO3). PubChemLite. Available from: [Link]

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 4-FLUORO-3-NITROBENZOPHENONE [16574-53-1] | King-Pharm [king-pharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

Solubility of 4-Fluoro-3'-nitrobenzophenone in Organic Solvents: A Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-3'-nitrobenzophenone (FNB), a key intermediate in pharmaceutical and fine chemical synthesis. The document outlines the theoretical principles governing its solubility, drawing on its distinct physicochemical properties, including its molecular structure, polarity, and potential for intermolecular interactions. While quantitative experimental data for this specific compound is not widely published, this guide synthesizes information from structurally analogous compounds, such as benzophenone and other substituted derivatives, to provide reliable solubility predictions across a range of common organic solvents. A detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method is presented, complete with a procedural workflow diagram. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of FNB's behavior in solution to optimize reaction conditions, purification processes, and formulation development.

Introduction: Understanding 4-Fluoro-3'-nitrobenzophenone

4-Fluoro-3'-nitrobenzophenone (CAS No: 16574-53-1, Molecular Formula: C₁₃H₈FNO₃) is a substituted aromatic ketone.[1][2] Its molecular structure, featuring a benzophenone core functionalized with a fluorine atom and a nitro group, imparts a unique combination of polarity and aromatic character. These features are critical determinants of its solubility and reactivity.

-

The Benzophenone Core: The diaryl ketone structure provides a large, relatively nonpolar framework, contributing to solubility in aromatic and nonpolar solvents.

-

The Carbonyl Group (C=O): This polar group can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.[3]

-

The Nitro Group (-NO₂): As a strong electron-withdrawing and highly polar group, the nitro substituent significantly increases the molecule's dipole moment, favoring solubility in polar aprotic solvents.

-

The Fluorine Atom (-F): As a highly electronegative atom, fluorine further enhances the molecule's polarity.

Understanding the interplay of these functional groups is essential for predicting how FNB will interact with different solvent environments, a cornerstone of the "like dissolves like" principle.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like 4-Fluoro-3'-nitrobenzophenone in a solvent is an equilibrium process governed by thermodynamics. Solubility is achieved when the Gibbs free energy of the system is minimized. This is dictated by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

The solubility of benzophenone and its derivatives generally increases with rising temperature, as the dissolution process is typically endothermic.[4][5] The primary intermolecular forces at play are:

-

Dipole-Dipole Interactions: Crucial for solubility in polar solvents (e.g., acetone, acetonitrile), driven by the polar carbonyl and nitro groups.

-

Hydrogen Bonding: Although FNB cannot donate a hydrogen bond, its carbonyl oxygen can act as a hydrogen bond acceptor, facilitating dissolution in protic solvents like ethanol and methanol.[3]

-

London Dispersion Forces: These forces are significant due to the molecule's large aromatic rings and are the primary driver for solubility in nonpolar solvents like toluene and benzene.[6]

Predicted Solubility Profile

Based on the principles above and experimental data for related compounds like benzophenone and 4-nitrobenzophenone, the expected solubility of 4-Fluoro-3'-nitrobenzophenone is summarized below. Benzophenone itself is known to be soluble in organic solvents such as alcohol, acetone, and ether but is practically insoluble in water.[6]

Table 1: Predicted Solubility of 4-Fluoro-3'-nitrobenzophenone in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar nitro and carbonyl groups of FNB. 4-Nitrobenzophenone is known to have moderate to high solubility in acetone.[7] |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Moderate | The carbonyl oxygen of FNB can accept hydrogen bonds from the solvent's hydroxyl group. Benzophenone is readily soluble in alcohols like isopropyl alcohol.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents effectively solvate moderately polar organic compounds. Benzophenone is soluble in chloroform.[6] |